molecular formula C5H11N2O5P B14428639 Dimethyl (5-hydroxy-2-oxoimidazolidin-4-yl)phosphonate CAS No. 81618-22-6

Dimethyl (5-hydroxy-2-oxoimidazolidin-4-yl)phosphonate

Cat. No.: B14428639
CAS No.: 81618-22-6
M. Wt: 210.13 g/mol
InChI Key: BXVYXQREERNQBZ-UHFFFAOYSA-N
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Description

Dimethyl (5-hydroxy-2-oxoimidazolidin-4-yl)phosphonate is a chemical compound that belongs to the class of phosphonates It features a unique structure with a phosphonate group attached to an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (5-hydroxy-2-oxoimidazolidin-4-yl)phosphonate typically involves the reaction of dimethyl phosphite with an appropriate imidazolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonate ester bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (5-hydroxy-2-oxoimidazolidin-4-yl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone.

    Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in a hydroxyl group .

Scientific Research Applications

Dimethyl (5-hydroxy-2-oxoimidazolidin-4-yl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl (5-hydroxy-2-oxoimidazolidin-4-yl)phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit certain enzymes and disrupt metabolic pathways. This property is particularly useful in the development of antimicrobial and anticancer agents .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl phosphite
  • Diethyl phosphite
  • 5-Imidazolinone derivatives

Uniqueness

Dimethyl (5-hydroxy-2-oxoimidazolidin-4-yl)phosphonate is unique due to its combined imidazolidinone and phosphonate structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Conclusion

This compound is a compound of significant interest due to its unique structure and diverse applications. Its synthesis, chemical reactivity, and potential in scientific research make it a valuable compound in multiple fields.

Properties

CAS No.

81618-22-6

Molecular Formula

C5H11N2O5P

Molecular Weight

210.13 g/mol

IUPAC Name

4-dimethoxyphosphoryl-5-hydroxyimidazolidin-2-one

InChI

InChI=1S/C5H11N2O5P/c1-11-13(10,12-2)4-3(8)6-5(9)7-4/h3-4,8H,1-2H3,(H2,6,7,9)

InChI Key

BXVYXQREERNQBZ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1C(NC(=O)N1)O)OC

Origin of Product

United States

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